1-[2-(2,3-dihydroxypropoxy)phenyl]ethanone
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Overview
Description
2’-(2,3-Dihydroxypropoxy)acetophenone is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol It is a derivative of acetophenone, characterized by the presence of a 2,3-dihydroxypropoxy group attached to the acetophenone core
Preparation Methods
The synthesis of 2’-(2,3-Dihydroxypropoxy)acetophenone typically involves the reaction of acetophenone with a suitable dihydroxypropoxy reagent under controlled conditions. One common method involves the use of 2,3-dihydroxypropyl bromide as the reagent, which reacts with acetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2’-(2,3-Dihydroxypropoxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The hydroxyl groups in the dihydroxypropoxy moiety can undergo substitution reactions with halogens or other nucleophiles to form different derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2’-(2,3-Dihydroxypropoxy)acetophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2’-(2,3-Dihydroxypropoxy)acetophenone involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, the compound may disrupt the cell membrane integrity of fungal cells, leading to cell death. This is achieved by altering the permeability of the cell membrane and affecting the growth of the hyphae . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
2’-(2,3-Dihydroxypropoxy)acetophenone can be compared with other similar compounds, such as:
Acetophenone: The parent compound, which lacks the dihydroxypropoxy group, is widely used in organic synthesis and as a fragrance ingredient.
4-Hydroxyacetophenone: This compound has a hydroxyl group at the para position and is used in the synthesis of pharmaceuticals and as an antioxidant.
2-Hydroxyacetophenone: Similar to 4-hydroxyacetophenone but with the hydroxyl group at the ortho position, it is used in the synthesis of heterocyclic compounds and as a chelating agent.
The uniqueness of 2’-(2,3-Dihydroxypropoxy)acetophenone lies in its dihydroxypropoxy group, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1939-70-4 |
---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-[2-(2,3-dihydroxypropoxy)phenyl]ethanone |
InChI |
InChI=1S/C11H14O4/c1-8(13)10-4-2-3-5-11(10)15-7-9(14)6-12/h2-5,9,12,14H,6-7H2,1H3 |
InChI Key |
PLLGIMWGTWNSQB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1OCC(CO)O |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(CO)O |
Synonyms |
2'-(2,3-Dihydroxypropoxy)acetophenone |
Origin of Product |
United States |
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